molecular formula C21H20N4O2S B2695003 N'-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE CAS No. 946331-95-9

N'-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE

Cat. No.: B2695003
CAS No.: 946331-95-9
M. Wt: 392.48
InChI Key: UBCOKOHJHXVMFR-UHFFFAOYSA-N
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Description

N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE is a complex organic compound that features a unique structure combining a thienopyrazole core with phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE lies in its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-7-9-15(10-8-14)11-22-20(26)21(27)23-19-17-12-28-13-18(17)24-25(19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCOKOHJHXVMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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